Tin(IV) nonanoate
Description
Nonanoate derivatives encompass a diverse group of esters, salts, and conjugates of nonanoic acid (C₉H₁₈O₂). This article synthesizes data from peer-reviewed studies to compare these compounds, emphasizing their structural, functional, and applicative differences.
Properties
CAS No. |
69003-53-8 |
|---|---|
Molecular Formula |
C9H18O2Sn |
Molecular Weight |
276.95 g/mol |
InChI |
InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
InChI Key |
CSEPKWKFFOQADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)O.[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
SnCl4+4C9H19COOH→Sn(C9H19COO)4+4HCl
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tin(IV) nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.
Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.
Major Products
Oxidation: Tin(IV) oxide (SnO2)
Reduction: Tin(II) compounds
Substitution: Various organotin derivatives depending on the substituent used
Scientific Research Applications
Tin(IV) nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Comparative Analysis of Nonanoate Derivatives
The following table summarizes key nonanoate derivatives, their applications, and research findings:
Structural and Functional Differences
Esters vs. Salts
- Esters (e.g., ethyl/methyl nonanoate): Function as flavor compounds due to volatility and low odor thresholds (e.g., ethyl nonanoate contributes to fruity notes in wines and citrus ). Methyl nonanoate is more reactive in transesterification than ethyl nonanoate, likely due to steric and electronic effects .
- Salts (e.g., ammonium/potassium nonanoate): Act as biocides or preservatives via ionic interactions disrupting microbial membranes . Ammonium nonanoate’s herbicidal activity is pH-dependent, with optimal efficacy in acidic conditions .
Metabolic and Health Relevance
- Nonanoate is a precursor in lipid biosynthesis, with 3 molecules required for heptacosane synthesis vs. 14 acetate molecules .
- Circulating nonanoate levels correlate with reduced albuminuria risk in diabetics (25% risk in quartile 4 vs. 99% in quartile 1) and mediate blood pressure associations in adolescents .
Limitations and Hypotheses on Tin(IV) Nonanoate
- Organotin(IV) derivatives are typically used as catalysts (e.g., in polyurethane foams) or stabilizers.
- Hypothetically, this compound may exhibit catalytic or antimicrobial properties, but its synthesis, stability, and applications require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
